N-Acetylnorlaudanosine
Description
Structure
2D Structure
Properties
CAS No. |
31537-71-0 |
|---|---|
Molecular Formula |
C22H27NO5 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C22H27NO5/c1-14(24)23-9-8-16-12-21(27-4)22(28-5)13-17(16)18(23)10-15-6-7-19(25-2)20(11-15)26-3/h6-7,11-13,18H,8-10H2,1-5H3/t18-/m1/s1 |
InChI Key |
JIDKUPJJVWNDTF-GOSISDBHSA-N |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC |
Other CAS No. |
31537-71-0 |
Synonyms |
1-[1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethanone; 2-Acetyl-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyiso_x000B_-quinoline; NSC 331263; |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Transformations Involving Norlaudanosine Scaffolds
Position of Norlaudanosine within the Benzylisoquinoline Alkaloid (BIA) Biosynthetic Cascade
Norlaudanosoline, a tetrahydroxylated benzylisoquinoline alkaloid, and its derivatives are foundational intermediates in the biosynthesis of a vast array of over 2,500 specialized plant metabolites known as benzylisoquinoline alkaloids (BIAs). researchgate.netbiorxiv.orgbiorxiv.orgnih.gov Historically, norlaudanosoline was considered the primary precursor for a multitude of these nitrogen-containing plant compounds. However, extensive research has revised this view, establishing the trihydroxylated (S)-norcoclaurine as the initial key intermediate in the BIA pathway. wustl.edunih.gov
The formation of the BIA structural skeleton begins with the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), a reaction that yields (S)-norcoclaurine. nih.govoup.com This core structure then undergoes a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, to produce the central and pivotal branch-point intermediate, (S)-reticuline. wustl.edunih.govfrontiersin.orgnih.gov (S)-reticuline serves as the precursor for a wide diversity of BIA structural subgroups, including morphinans (like morphine and codeine), protoberberines (such as berberine), and benzophenanthridines (e.g., sanguinarine). nih.govoup.comoup.com
While earlier hypotheses suggested a direct pathway from norlaudanosoline to papaverine (B1678415) through intermediates like (S)-norreticuline, more recent in vivo studies have demonstrated that the biosynthesis of papaverine, for instance, proceeds via (S)-reticuline. wustl.edunih.gov The pathway is initiated by the methylation of (S)-reticuline to form (S)-laudanine, followed by further methylation to laudanosine (B1674548), and subsequent N-demethylation. wustl.edunih.gov Thus, norlaudanosine and its immediate derivatives are positioned at the very beginning of the BIA cascade, serving as the essential building blocks that, through a series of enzymatic transformations, lead to the formation of the critical intermediate (S)-reticuline, from which the vast structural diversity of BIAs arises.
Role of Norcoclaurine Synthase (NCS) in Precursor Formation to Norlaudanosine
Norcoclaurine synthase (NCS) is the first committed enzyme in the BIA metabolic pathway. oup.comoup.com It is a lyase that catalyzes the crucial Pictet-Spengler condensation reaction between two derivatives of L-tyrosine: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govfrontiersin.org This enzymatic reaction forms the fundamental 1-benzylisoquinoline (B1618099) core structure of all BIAs, yielding the stereospecific product (S)-norcoclaurine. oup.comoup.com NCS is a unique enzyme within BIA metabolism, belonging to the pathogenesis-related 10 (PR10) protein/Bet v1 allergen family, with no known enzyme homologs in this pathway. oup.comoup.com
The reaction catalyzed by NCS is a Pictet-Spengler condensation, a key C-C bond-forming reaction. oup.com Although the enzyme was initially termed norlaudanosoline synthase due to its ability to also condense dopamine with 3,4-dihydroxyphenylacetaldehyde (B32087) (3,4-DHPAA) to form norlaudanosoline with similar efficiency, subsequent research identified norcoclaurine as the primary intermediate in planta. researchgate.net The NCS from Thalictrum flavum (TfNCS) stereospecifically catalyzes the reaction between dopamine and 4-HPAA to generate (S)-norcoclaurine. researchgate.net This high degree of stereoselectivity is a critical feature of the enzyme, as the subsequent enzymes in the pathway are specific for the (S)-enantiomer.
While NCS is strictly stereoselective for producing the (S)-configured product, it has demonstrated a degree of substrate promiscuity. oup.com Research has shown that the enzyme can cyclize dopamine with a variety of other acetaldehydes, leading to the formation of a diverse array of substituted tetrahydroisoquinoline alkaloids. oup.com This apparent promiscuity is of significant interest for the development of biocatalytic strategies aimed at synthesizing novel alkaloids. oup.comresearchgate.net The engineering of NCS mutants and the exploration of its substrate range are active areas of research, providing tools for synthetic biology applications to produce valuable BIAs in microbial systems like yeast and E. coli. biorxiv.org
Biotransformation of Norlaudanosine and its Derivatives into Downstream Alkaloids
Following the initial synthesis of (S)-norcoclaurine, a series of enzymatic modifications transforms this primary scaffold into more complex BIA structures. These modifications are primarily catalyzed by methyltransferases (O- and N-methyltransferases) and cytochrome P450 monooxygenases. nih.govfrontiersin.org These enzymes guide the intermediates through specific biosynthetic pathways, leading to the vast diversity of BIA compounds. nih.gov
The conversion of (S)-norcoclaurine to the central branch-point intermediate (S)-reticuline involves a sequence of four enzymatic steps:
O-methylation: Norcoclaurine 6-O-methyltransferase (6OMT) methylates the hydroxyl group at the C6 position of (S)-norcoclaurine to produce (S)-coclaurine. frontiersin.org
N-methylation: (S)-coclaurine is then N-methylated by coclaurine (B195748) N-methyltransferase (CNMT) to yield (S)-N-methylcoclaurine. frontiersin.org
Hydroxylation: A cytochrome P450 enzyme, N-methylcoclaurine 3'-hydroxylase (NMCH), introduces a hydroxyl group at the 3' position, forming (S)-3'-hydroxy-N-methylcoclaurine. frontiersin.orgnih.gov
O-methylation: Finally, 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) methylates the newly added hydroxyl group to produce (S)-reticuline. frontiersin.orgnih.gov
Tracer experiments have confirmed that O-methylation generally precedes N-methylation in the biosynthesis of reticuline. rsc.org
(S)-Reticuline stands as a critical bifurcation point in BIA biosynthesis, from which numerous pathways diverge to create a wide array of alkaloid skeletons. nih.govfrontiersin.org For example:
Protoberberine Alkaloids: The berberine (B55584) bridge enzyme (BBE), an FAD-dependent oxidase, catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, leading to the production of (S)-scoulerine. nih.govfrontiersin.org (S)-scoulerine is the precursor to protoberberine alkaloids like berberine and palmatine. frontiersin.orgfrontiersin.org
Morphinan (B1239233) Alkaloids: In opium poppy, (S)-reticuline is isomerized to (R)-reticuline, which is the essential precursor for the biosynthesis of morphinan alkaloids, including the potent analgesics codeine and morphine. researchgate.net
Other Alkaloids: Various oxidative enzymes, particularly from the cytochrome P450 family, catalyze specific C-C and C-O phenol (B47542) coupling reactions in (S)-reticuline to form the backbones of aporphine (B1220529) and bisbenzylisoquinoline alkaloids. oup.comnih.govoup.com
The growing understanding of these enzymatic cascades and the characterization of the involved genes are enabling the application of synthetic biology to engineer microorganisms for the production of high-value BIAs. biorxiv.orgbiorxiv.org This approach offers a promising alternative to the extraction from scarce plant resources. researchgate.netnih.gov
The Role of Rac N Acetyl Norlaudanosine As a Key Synthetic Intermediate and Precursor
Precursor in the Synthesis of Laudanosine (B1674548) and its N-Methylated Analogues
rac N-Acetyl Norlaudanosine functions as a crucial precursor in the chemical synthesis of laudanosine and its N-methylated analogues. The N-acetyl group in this compound serves as a protecting group for the secondary amine of the norlaudanosine core. This protection strategy is instrumental in preventing undesired side reactions during subsequent chemical transformations.
The synthetic route to laudanosine from rac N-Acetyl Norlaudanosine typically involves a two-step process: deacetylation followed by N-methylation. The removal of the acetyl group, a process known as deacetylation, can be achieved under either acidic or basic conditions to yield norlaudanosine etsu.edu. Subsequent N-methylation of the resulting secondary amine, often employing a methylating agent such as methyl iodide, furnishes laudanosine.
The significance of N-methylation extends beyond the synthesis of laudanosine. It is a widely recognized strategy in medicinal chemistry to enhance the pharmacokinetic properties of biologically active compounds researchgate.netpharm.or.jp. N-methylation can improve a molecule's stability, bioavailability, and binding affinity to its target receptors pharm.or.jp. Consequently, the synthesis of various N-methylated analogues of laudanosine and other related alkaloids from rac N-Acetyl Norlaudanosine is an area of active research.
| Starting Material | Key Transformation Steps | Product |
| rac N-Acetyl Norlaudanosine | 1. Deacetylation (acid or base catalyzed) 2. N-methylation | Laudanosine |
| rac N-Acetyl Norlaudanosine | 1. Deacetylation 2. N-alkylation (with various alkyl halides) | N-alkylated Norlaudanosine Analogues |
Intermediate in the Preparation of Diverse Alkaloid Architectures (e.g., Xylopinine, Thebaine)
The utility of rac N-Acetyl Norlaudanosine extends to its role as a key intermediate in the synthesis of a variety of complex alkaloid structures, including protoberberine and morphinan (B1239233) alkaloids. After deacetylation to norlaudanosine, the molecule can undergo a series of reactions to form these intricate polycyclic systems.
For instance, norlaudanosine is a direct precursor to the protoberberine alkaloid xylopinine. The synthesis involves a Pictet-Spengler reaction, where norlaudanosine is treated with formaldehyde (B43269) to construct the characteristic tetracyclic core of xylopinine researchgate.net.
Furthermore, while the direct synthesis of the morphinan alkaloid thebaine from norlaudanosine is a more complex transformation, norlaudanosine's structural relative, (R)-reticuline, is a key biosynthetic precursor to morphine alkaloids, including thebaine researchgate.net. The chemical synthesis of thebaine often involves biomimetic strategies that utilize precursors structurally similar to reticuline, which can be accessed from norlaudanosine derivatives. These synthetic pathways often involve oxidative coupling reactions to form the pentacyclic morphinan skeleton researchgate.netnih.gov. The ability to access norlaudanosine from its N-acetylated form provides a stable and versatile entry point into these complex synthetic endeavors.
| Intermediate | Target Alkaloid Class | Key Synthetic Transformation | Example Alkaloid |
| Norlaudanosine (from rac N-Acetyl Norlaudanosine) | Protoberberine Alkaloids | Pictet-Spengler Reaction | Xylopinine |
| Norlaudanosine Derivatives | Morphinan Alkaloids | Oxidative Coupling | Thebaine (via multi-step synthesis) |
Utilization as a Feedstock in Synthetic Biology and Metabolic Engineering Applications
The field of synthetic biology offers a promising alternative to traditional chemical synthesis for the production of valuable plant-derived alkaloids. By engineering metabolic pathways in microorganisms like yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli), it is possible to produce complex molecules from simple sugars nih.govnih.gov.
While the direct utilization of rac N-Acetyl Norlaudanosine as a feedstock in microbial fermentation is not yet widely reported, the underlying principles of metabolic engineering are highly relevant. The biosynthesis of benzylisoquinoline alkaloids (BIAs) in plants starts from amino acid precursors and proceeds through a series of enzymatic steps to generate key intermediates like (S)-norcoclaurine and (S)-reticuline researchgate.netresearchgate.net.
Metabolic engineering efforts are focused on reconstructing these biosynthetic pathways in microbial hosts pharm.or.jpnih.gov. The introduction of genes encoding the necessary plant enzymes allows these microorganisms to produce BIA precursors. While the focus has been on producing the natural intermediates, the potential to engineer pathways that produce N-acetylated derivatives exists. Such strategies could offer advantages in terms of intermediate stability or pathway flux.
Furthermore, the chemical synthesis of N-acetylated compounds like rac N-Acetyl Norlaudanosine can provide valuable standards for analytical method development in metabolic engineering research. These standards are essential for accurately quantifying the production of target alkaloids and their intermediates in engineered microbial strains. The development of microbial platforms for BIA production is a rapidly advancing field, and the interplay between chemical synthesis and synthetic biology will be crucial for future success nih.govoup.com.
Analytical Methodologies for the Characterization and Profiling of Rac N Acetyl Norlaudanosine
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural characterization of rac N-Acetyl Norlaudanosine, offering insights into its atomic connectivity, molecular weight, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation and conformational analysis of rac N-Acetyl Norlaudanosine. Both ¹H and ¹³C NMR spectroscopy are employed to map the carbon-hydrogen framework of the molecule.
In a study of 1-benzyl-1,2,3,4-tetrahydroisoquinolines, a class of compounds to which N-Acetyl Norlaudanosine belongs, ¹H NMR spectra coupled with Nuclear Overhauser Effect Spectroscopy (NOESY) experiments were utilized to investigate conformational preferences. These studies have shown that N-alkylation significantly influences the molecule's conformation, with N-alkylated derivatives favoring a semi-folded form. researchgate.net This conformational preference is a key determinant of the molecule's biological activity. While specific NMR data for rac N-Acetyl Norlaudanosine is not extensively published, the expected chemical shifts can be inferred from related structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for rac N-Acetyl Norlaudanosine (Note: These are predicted values based on related compounds and may vary in experimental conditions.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 | ~4.5 - 5.0 | ~55 - 60 |
| H-3 | ~2.7 - 3.5 | ~40 - 45 |
| H-4 | ~2.6 - 3.2 | ~28 - 33 |
| H-5 | ~6.6 - 6.8 | ~110 - 115 |
| H-8 | ~6.5 - 6.7 | ~110 - 115 |
| H-2' | ~6.7 - 6.9 | ~111 - 116 |
| H-5' | ~6.7 - 6.9 | ~111 - 116 |
| H-6' | ~6.6 - 6.8 | ~120 - 125 |
| OCH₃ | ~3.8 - 3.9 | ~55 - 56 |
| N-COCH₃ (CH₃) | ~2.0 - 2.2 | ~21 - 23 |
| N-COCH₃ (C=O) | - | ~170 - 172 |
NOESY experiments are particularly crucial for determining the through-space proximity of protons, which helps in assigning the relative stereochemistry and preferred conformation of the molecule. For N-acetylated tetrahydroisoquinolines, NOESY can reveal correlations between the protons of the N-acetyl group and nearby protons on the tetrahydroisoquinoline core and the benzyl (B1604629) substituent, providing definitive evidence for the molecule's three-dimensional structure in solution. researchgate.net
Mass Spectrometry for Molecular Identification and Impurity Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of rac N-Acetyl Norlaudanosine, as well as for identifying and quantifying impurities. The nominal molecular weight of rac N-Acetyl Norlaudanosine is 385.45 g/mol , corresponding to the molecular formula C₂₂H₂₇NO₅. akjournals.com
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of benzylisoquinoline alkaloids, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. ub.edunih.gov This allows for the accurate determination of the molecular weight. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, provide valuable structural information through the analysis of fragmentation patterns.
The fragmentation of benzylisoquinoline alkaloids is well-characterized and typically involves cleavage of the bonds benzylic to the nitrogen atom and the isoquinoline (B145761) core. nih.govresearchgate.net For N-Acetyl Norlaudanosine, characteristic fragment ions would be expected from the loss of the N-acetyl group, cleavage of the benzyl group, and retro-Diels-Alder reactions within the tetrahydroisoquinoline ring system.
Table 2: Predicted ESI-MS/MS Fragmentation Pattern for Protonated rac N-Acetyl Norlaudanosine ([M+H]⁺ = m/z 386)
| m/z | Proposed Fragment Structure/Loss |
| 344 | [M+H - C₂H₂O]⁺ |
| 235 | [M+H - C₉H₁₁O₂]⁺ (Loss of dimethoxybenzyl group) |
| 192 | [C₁₁H₁₄NO₂]⁺ (Tetrahydroisoquinoline fragment) |
| 151 | [C₉H₁₁O₂]⁺ (Dimethoxybenzyl cation) |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule and any detected impurities.
Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis
Circular Dichroism (CD) spectroscopy is a vital technique for the stereochemical analysis of chiral molecules like N-Acetyl Norlaudanosine. Since the molecule exists as a racemic mixture, it is optically inactive. However, upon separation of the (R) and (S) enantiomers, CD spectroscopy can be used to determine their absolute configuration.
The conformation of the piperideine ring in 1-benzyl-1,2,3,4-tetrahydroisoquinolines has been determined using CD spectral comparison. researchgate.netoup.comjst.go.jp The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the absolute configuration at the C-1 stereocenter. For instance, in a study of norlaudanosine derivatives, the configurations of isolated enantiomers were confirmed using CD spectroscopy, with (S)-norlaudanosine serving as a reference compound. nih.gov This comparative approach allows for the confident assignment of the absolute stereochemistry of the separated enantiomers of N-Acetyl Norlaudanosine.
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation of rac N-Acetyl Norlaudanosine from reaction mixtures, for the assessment of its purity, and for the isolation of its individual enantiomers.
Gas Chromatography (GC) for Purity Assessment and Profiling
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), can be a powerful tool for the purity assessment of rac N-Acetyl Norlaudanosine, provided the compound is sufficiently volatile and thermally stable. Derivatization, such as acetylation of any free hydroxyl groups, can enhance volatility and improve chromatographic performance. nih.govresearchgate.net
A typical GC-MS method for the analysis of alkaloids involves a capillary column with a non-polar or medium-polarity stationary phase. The temperature program is optimized to ensure good separation of the analyte from any impurities.
Table 3: General GC-MS Parameters for Alkaloid Analysis
| Parameter | Typical Value |
| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5 or equivalent) |
| Injection Mode | Splitless or Split |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temp. 100-150°C, ramp at 10-20°C/min to 280-300°C |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (Scan mode for identification, SIM mode for quantification) |
It is important to note that some benzylisoquinoline alkaloids can be thermally labile, which may pose a challenge for GC analysis. researchgate.net Therefore, method development should carefully consider the injection temperature and oven ramp rate to avoid on-column degradation.
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Analysis
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of the synthesis of rac N-Acetyl Norlaudanosine and for preliminary purity assessment. The choice of the stationary phase and mobile phase is critical for achieving good separation.
For isoquinoline alkaloids, silica (B1680970) gel is a commonly used stationary phase. akjournals.com The mobile phase is typically a mixture of a non-polar solvent (e.g., toluene (B28343), chloroform) and a more polar solvent (e.g., methanol, acetone), often with the addition of a small amount of a base (e.g., ammonia, diethylamine) to prevent tailing of the basic alkaloid spots. oup.comresearchgate.netoup.comresearchgate.net
Table 4: Exemplary TLC Systems for Isoquinoline Alkaloids
| Stationary Phase | Mobile Phase Composition (v/v/v) | Visualization |
| Silica Gel 60 F₂₅₄ | Toluene : Acetone : Methanol : Ammonia (40:40:6:2) | UV light (254 nm), Dragendorff's reagent |
| Silica Gel 60 F₂₅₄ | Chloroform : Methanol (9:1) | UV light (254 nm), Iodine vapor |
| Cyanopropyl-silica | Methanol : Diisopropyl ether : Ammonia | UV light (254 nm) |
The retention factor (Rƒ) value is a characteristic property of a compound in a given TLC system and can be used for its preliminary identification. Visualization of the spots on the TLC plate is typically achieved under UV light (if the compound is UV-active) or by spraying with a suitable chromogenic reagent, such as Dragendorff's reagent, which gives a characteristic color with alkaloids.
Quantification and Determination of Enantiomeric and Diastereomeric Ratios
The quantification of individual enantiomers and the determination of enantiomeric and diastereomeric ratios of rac-N-Acetyl Norlaudanosine are critical analytical objectives in pharmaceutical development and quality control. Due to the often differing pharmacological and toxicological profiles of stereoisomers, regulatory agencies require robust analytical methods to ensure the stereochemical purity and consistency of drug substances. Methodologies for these determinations primarily rely on chiral separation techniques, which can resolve the stereoisomers, allowing for their individual quantification.
High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most powerful and widely employed techniques for the enantioseparation of chiral compounds, including benzylisoquinoline alkaloids structurally related to N-Acetyl Norlaudanosine. Nuclear Magnetic Resonance (NMR) spectroscopy also offers a valuable, albeit typically less sensitive, method for determining enantiomeric excess, often through the use of chiral solvating agents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the resolution of a wide range of chiral compounds, including alkaloids.
For the analysis of compounds structurally similar to N-Acetyl Norlaudanosine, such as Norlaudanosine itself, polysaccharide-based columns have demonstrated excellent enantioseparation capabilities. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar organic modifier such as isopropanol (B130326) or ethanol, is crucial for optimizing the separation. The quantification of each enantiomer is achieved by integrating the peak area of the corresponding chromatogram. The enantiomeric ratio is then calculated from these areas.
Illustrative Chiral HPLC Separation Data for a Norlaudanosine Analog
The following table presents hypothetical data based on typical chiral HPLC separations of benzylisoquinoline alkaloids to illustrate the type of results obtained.
| Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) | Enantiomeric Ratio (%) |
| (+)-Enantiomer | 12.5 | 150,000 | 2.1 | 50.0 |
| (-)-Enantiomer | 14.8 | 150,000 | 50.0 |
Note: This data is illustrative and based on separations of related compounds. Actual values for rac N-Acetyl Norlaudanosine would require experimental determination.
Capillary Electrophoresis (CE)
Capillary Electrophoresis has emerged as a powerful technique for chiral separations, offering high efficiency, short analysis times, and low sample and reagent consumption. In chiral CE, a chiral selector is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector results in different electrophoretic mobilities and, consequently, separation.
Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for the enantioseparation of a broad range of compounds, including alkaloids. The degree of separation can be finely tuned by optimizing various parameters, including the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. Quantification is performed by measuring the peak areas of the separated enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine the enantiomeric excess of a chiral sample, typically through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). When a CSA is added to a solution of a racemic mixture, it forms transient diastereomeric complexes with each enantiomer. These diastereomeric complexes have different magnetic environments, which can lead to the splitting of NMR signals for certain protons or carbons of the analyte.
The integration of the separated signals allows for the determination of the enantiomeric ratio. While NMR is generally less sensitive than chromatographic methods and may not be suitable for trace-level analysis, it is a valuable tool for confirming the enantiomeric composition of bulk materials and for studying the interactions between chiral molecules. For benzylisoquinoline alkaloids, the determination of diastereomeric ratios of synthetic intermediates has been successfully achieved using proton and carbon NMR.
Research Applications and Utility of Rac N Acetyl Norlaudanosine in Scientific Disciplines
Application in Forensic Analysis and Impurity Profiling of Illicit Substances
rac N-Acetyl Norlaudanosine has been identified as a potential impurity in illicit heroin samples, making it a compound of interest in forensic analysis and the chemical profiling of seized drugs. The manufacturing process of illicit heroin involves the acetylation of morphine, which is extracted from opium. Opium, however, contains a complex mixture of alkaloids, including minor constituents like norlaudanosine. During the acetylation process, these minor alkaloids can also be acetylated, leading to the formation of various byproducts that create a unique chemical signature for a specific batch of heroin.
The presence and relative abundance of these impurities can provide valuable intelligence to law enforcement agencies, aiding in the identification of manufacturing methods, geographical origins, and links between different drug seizures. One forensic analysis of a confiscated illicit heroin sample tentatively identified a chromatographic peak as a mixture of N-Acetylnorlaudanosine and laudanosine (B1674548) using Gas Chromatography/Mass Spectrometry (GC/MS) researchgate.net. This finding underscores the relevance of rac N-Acetyl Norlaudanosine in the impurity profiling of heroin.
The significance of identifying such specific impurities lies in their potential to serve as chemical markers. A comprehensive analysis of the impurity profile of a heroin sample can help to:
Establish links between seizures: If two separate drug seizures show a similar and unique impurity profile, it may indicate a common manufacturing source or trafficking route.
Determine the synthetic route: Different methods of heroin production can result in the formation of different types of and amounts of impurities.
Infer the geographical origin of the opium: The alkaloid composition of the opium poppy can vary depending on the region where it is grown, which in turn can influence the impurity profile of the resulting heroin.
| Forensic Application | Rationale | Analytical Technique | Key Finding |
|---|---|---|---|
| Impurity Profiling | Formation as a byproduct of the acetylation of norlaudanosine present in opium. | Gas Chromatography/Mass Spectrometry (GC/MS) | Tentatively identified in a confiscated illicit heroin sample researchgate.net. |
| Source Linking | The unique presence or concentration of this impurity can link different drug seizures to a common origin. | GC/MS, High-Performance Liquid Chromatography (HPLC) | Contributes to the overall chemical "fingerprint" of a heroin batch. |
| Geographical Sourcing | The precursor, norlaudanosine, concentration can vary in opium from different regions. | Isotope Ratio Mass Spectrometry (IRMS) on related alkaloids | May provide indirect clues about the origin of the raw material. |
Function as a Chemical Reference Standard in Analytical and Synthetic Research
In the realms of analytical and synthetic chemistry, the availability of pure and well-characterized chemical compounds is crucial for accurate and reproducible research. rac N-Acetyl Norlaudanosine serves as a chemical reference standard, a substance of known purity and identity, which is essential for a variety of applications.
As a reference standard, it is utilized in:
Analytical Method Development and Validation: When developing new analytical methods, such as those for the detection and quantification of impurities in illicit drugs, a reference standard of rac N-Acetyl Norlaudanosine is used to confirm the identity of the analyte and to calibrate the analytical instrument. This ensures the accuracy and reliability of the method.
Quality Control: In forensic laboratories, reference standards are used as part of routine quality control procedures to ensure that their analytical methods are performing correctly.
Synthetic Chemistry Research: While direct use as a starting material in complex syntheses is not widely documented, N-acetylated isoquinoline (B145761) derivatives are intermediates in certain synthetic pathways. For instance, a photochemical route to papaverine (B1678415) analogs has been developed using substituted N-acyl-α-dehydroalaninamide derivatives, which share structural similarities with N-acetylated amino acid structures clockss.org. This suggests the potential for rac N-Acetyl Norlaudanosine to be used as a precursor or a model compound in the synthesis of more complex isoquinoline alkaloids.
| Application Area | Specific Use | Importance |
|---|---|---|
| Analytical Chemistry | Method validation for chromatographic techniques (GC/MS, HPLC). | Ensures accuracy and precision in the identification and quantification of this impurity in forensic samples. |
| Forensic Toxicology | Confirmation of identity in biological samples from suspected heroin users. | Provides a definitive match for comparison with unknown peaks in chromatograms. |
| Synthetic Chemistry | Potential precursor or model compound for the synthesis of isoquinoline alkaloids. | The N-acetyl group can serve as a protecting group or a handle for further chemical modifications. |
Research Tool in the Study of Alkaloid Metabolism and Biotransformation
The study of how organisms metabolize and transform chemical compounds is a fundamental aspect of pharmacology, toxicology, and biochemistry. While the natural occurrence of N-acetylation of norlaudanosine in plants or animals has not been definitively established, the compound can be used as a research tool to investigate potential metabolic pathways and the activity of specific enzymes.
N-acetylation is a known metabolic pathway for various xenobiotics in mammals, often leading to their detoxification and excretion nih.gov. The enzymes responsible for these reactions are N-acetyltransferases. By using rac N-Acetyl Norlaudanosine as a substrate, researchers could potentially:
Screen for N-acetyltransferase activity: Cell cultures, tissue homogenates, or purified enzymes could be incubated with rac N-Acetyl Norlaudanosine to determine if they possess the ability to hydrolyze the acetyl group, or conversely, to screen for enzymes that can N-acetylate norlaudanosine.
Investigate microbial biotransformation: Microorganisms are known to perform a wide range of chemical transformations on alkaloids, including N-demethylation nih.govresearchgate.net. By exposing microbial cultures to rac N-Acetyl Norlaudanosine, it is possible to discover novel enzymes and metabolic pathways that could be of interest for biotechnological applications, such as the production of valuable pharmaceutical compounds. While research has focused on reactions like demethylation and hydroxylation of related alkaloids, the study of N-acetyl group metabolism remains an area for potential investigation researchgate.netinteresjournals.org.
| Research Area | Potential Application | Scientific Question Addressed |
|---|---|---|
| Enzymology | Substrate for deacetylating enzymes or product standard for N-acetyltransferases. | Do specific enzymes recognize and metabolize N-acetylated isoquinoline alkaloids? |
| Microbial Biotransformation | Investigate the ability of microorganisms to modify the N-acetyl group or other parts of the molecule. | Can microorganisms be used to produce novel derivatives of norlaudanosine? |
| Drug Metabolism | As a reference compound to investigate if N-acetylation is a minor metabolic pathway for related isoquinoline alkaloids. | Is N-acetylation a relevant biotransformation pathway for this class of compounds in biological systems? |
Future Research Trajectories and Unexplored Frontiers for Rac N Acetyl Norlaudanosine
Development of Novel and Sustainable Synthetic Routes
The chemical synthesis of tetrahydroisoquinoline alkaloids, including norlaudanosine, has traditionally relied on well-established methods like the Bischler-Napieralski and Pictet-Spengler reactions. nih.govresearchgate.net However, the increasing emphasis on green chemistry necessitates the development of more sustainable and efficient synthetic strategies for rac N-Acetyl Norlaudanosine.
Future research should focus on several key areas to enhance sustainability:
Biocatalysis: Employing isolated enzymes or whole-cell systems to catalyze key steps in the synthesis could significantly reduce the reliance on hazardous reagents and solvents. Enzymes such as norlaudanosoline synthase, which catalyzes the condensation of dopamine (B1211576) and 3,4-dihydroxyphenylacetaldehyde (B32087), could be engineered for broader substrate specificity and enhanced stability. researchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and efficiency. Developing a flow-based synthesis for rac N-Acetyl Norlaudanosine would allow for precise control over reaction parameters, potentially increasing yields and purity while minimizing waste.
Electrochemical Methods: Electrochemistry represents a sustainable alternative to traditional oxidants and reductants. researchgate.net Investigating electrochemical approaches for key bond-forming reactions in the norlaudanosine scaffold could provide a greener pathway for its synthesis.
Waste Reduction: A primary goal is to minimize waste generation by incorporating principles of atom economy and utilizing recyclable catalysts. rsc.org This involves designing synthetic pathways that maximize the incorporation of starting materials into the final product.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Enzyme discovery and engineering; process optimization. |
| Flow Chemistry | Improved safety, scalability, and reaction control; higher yields. | Reactor design; integration of purification steps. |
| Electrochemistry | Avoids stoichiometric chemical reagents; high efficiency. researchgate.net | Development of selective electrochemical transformations. |
| Atom Economy | Minimizes waste; efficient use of resources. rsc.org | Design of catalytic cycles; use of renewable starting materials. |
By pursuing these innovative and sustainable synthetic routes, researchers can ensure a more environmentally friendly and economically viable supply of rac N-Acetyl Norlaudanosine for future studies.
Further Elucidation of Undiscovered Biosynthetic Pathways and Enzymes
rac N-Acetyl Norlaudanosine is a derivative of norlaudanosine, a central intermediate in the vast and complex biosynthetic pathways of benzylisoquinoline alkaloids (BIAs) in plants. nih.gov While the core pathway leading to (S)-norlaudanosine is relatively well-understood, involving the condensation of two tyrosine derivatives, many downstream modifications and the enzymes responsible remain unknown. researchgate.net
Future research in this area should be directed towards:
Identifying N-Acetyltransferases: A key unexplored frontier is the identification and characterization of specific N-acetyltransferase (NAT) enzymes in plants that could potentially acetylate norlaudanosine or related BIA intermediates. While N-methylation is a common modification in BIA biosynthesis, N-acetylation is less studied but could represent a significant point of metabolic diversification. nih.gov
Genomic and Transcriptomic Analysis: High-throughput sequencing of medicinal plants known to produce a wide array of BIAs can help identify candidate genes for previously uncharacterized enzymes. nih.govmdpi.com By correlating gene expression profiles with the presence of specific alkaloids, researchers can pinpoint enzymes involved in novel biosynthetic steps.
Metabolic Engineering: Once novel enzymes like a putative norlaudanosine N-acetyltransferase are identified, they can be used in metabolic engineering and synthetic biology applications. mdpi.com Engineering microorganisms such as E. coli or yeast to express these enzymes could enable the sustainable production of rac N-Acetyl Norlaudanosine and other novel alkaloids.
Uncovering these hidden pathways will not only deepen our fundamental understanding of plant secondary metabolism but also provide new enzymatic tools for biotechnological applications.
Expanded Applications in Interdisciplinary Chemical Biology and Pharmaceutical Research
The N-acetyl group can significantly alter the pharmacological and physicochemical properties of a molecule, such as its solubility, stability, and ability to cross biological membranes. While norlaudanosine serves as a precursor for many neurological drugs, the specific biological activities of its N-acetylated counterpart are largely uninvestigated. chemimpex.com
Promising future research directions include:
Pharmacological Screening: A comprehensive screening of rac N-Acetyl Norlaudanosine across a wide range of biological targets is warranted. Given the prevalence of the tetrahydroisoquinoline core in neuropharmacology, initial studies could focus on its activity at various neurotransmitter receptors and transporters.
Chemical Probe Development: The compound could serve as a scaffold for the development of novel chemical probes to investigate biological systems. The N-acetyl group provides a handle for further chemical modification, allowing for the attachment of fluorescent tags or affinity labels.
Precursor for Novel Alkaloids: rac N-Acetyl Norlaudanosine can be used as a unique starting material for the semi-synthesis of novel BIA derivatives that are not accessible through natural biosynthetic pathways. The N-acetyl moiety can act as a directing group or a protective group in subsequent chemical transformations, enabling the creation of diverse molecular architectures for drug discovery programs. The synthesis and evaluation of various N-acyl derivatives have shown promise in discovering new bioactive agents. mdpi.com The introduction of an N-acetyl group, as seen in compounds like N-acetylcysteine, can confer unique biological properties, such as antioxidant activity. mdpi.comnih.govsigmaaldrich.com
Exploring these interdisciplinary applications will be crucial in translating the fundamental chemistry of rac N-Acetyl Norlaudanosine into tangible tools and potential therapeutic leads for chemical biology and pharmaceutical research.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing rac N-Acetyl Norlaudanosine, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves catalytic asymmetric hydrogenation using chiral diphosphine-iridium(I) complexes. Key steps include substrate preparation (e.g., 1-substituted-3,4-dihydroisoquinolines), optimization of reaction conditions (temperature, solvent, ligand choice), and evaluation of enantiomeric excess (ee) via HPLC with chiral columns after N-acetylation . To ensure reproducibility, document catalyst loading, reaction time, and purification steps rigorously. Follow NIH guidelines for reporting experimental details, including raw data and statistical validation of ee calculations .
Q. How can rac N-Acetyl Norlaudanosine be detected and quantified in complex mixtures (e.g., plant extracts or reaction products)?
- Methodological Answer : Use matrix-free laser desorption ionization mass spectrometry (LDI-MS) for rapid screening. Sample preparation involves drying extracts on target plates, followed by LDI-MS analysis in positive ion mode. High-resolution LDI-MS confirms molecular formulae, while tandem MS (MS/MS) differentiates constitutional isomers like norlaudanosine and codamine. Quantification requires calibration curves with internal standards (e.g., deuterated analogs) . Validate results with orthogonal methods like NMR or HPLC to address matrix interference .
Q. What are the key physicochemical properties of rac N-Acetyl Norlaudanosine that influence experimental design?
- Methodological Answer : Solubility (polar vs. nonpolar solvents), stability under acidic/basic conditions, and stereochemical lability are critical. For example, acetylation of norlaudanosine enhances stability during storage but may alter reactivity in downstream reactions. Characterize these properties via accelerated stability studies (e.g., pH variations, thermal stress) and circular dichroism (CD) to monitor racemization .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments of rac N-Acetyl Norlaudanosine derivatives?
- Methodological Answer : Constitutional isomers (e.g., norlaudanosine vs. codamine) require complementary techniques:
- X-ray crystallography for absolute configuration determination.
- NMR-based NOE experiments to distinguish spatial arrangements.
- Computational modeling (DFT calculations) to predict spectroscopic signatures and compare with empirical data .
Q. What strategies optimize enantioselective synthesis of rac N-Acetyl Norlaudanosine for high ee yields?
- Methodological Answer : Screen ligand libraries (e.g., BINAP derivatives) and additives (e.g., phthalimides) to enhance Ir-catalyst performance. For example, 3,4,5,6-tetrafluorophthalimide improves ee (88% vs. 72% without additives) by modulating steric and electronic effects . Use design of experiments (DoE) to evaluate interactions between variables (temperature, pressure, ligand ratio). Validate outcomes via ANOVA to identify statistically significant factors .
Q. How can computational models predict the reactivity of rac N-Acetyl Norlaudanosine in novel reaction systems?
- Methodological Answer : Employ density functional theory (DFT) to map reaction pathways, transition states, and activation energies. Parameters include:
- Electron density profiles (e.g., Fukui indices) to identify nucleophilic/electrophilic sites.
- Solvent effects via continuum solvation models.
- Validation against experimental kinetic data (e.g., rate constants, isotopic labeling studies) .
Data Management and Ethical Considerations
Q. What are best practices for managing research data generated from rac N-Acetyl Norlaudanosine studies?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Metadata : Include synthesis conditions, analytical parameters (e.g., HPLC gradients), and raw spectral files.
- Repositories : Use domain-specific databases (e.g., PubChem, Zenodo) for public archiving.
- Documentation : Follow institutional guidelines for preclinical data, including animal welfare protocols and statistical analysis plans .
Q. How should researchers address ethical challenges in preclinical studies involving rac N-Acetyl Norlaudanosine?
- Methodological Answer :
- Animal studies : Comply with ARRIVE guidelines for reporting in vivo experiments, including sample size justification and randomization.
- Cell/tissue studies : Document source (e.g., cell line authentication), contamination checks, and consent for human-derived materials.
- Statistical rigor : Pre-register hypotheses, use blinded analysis, and apply corrections for multiple comparisons .
Conflict Resolution in Literature
Q. How to reconcile discrepancies in reported biological activities of rac N-Acetyl Norlaudanosine across studies?
- Methodological Answer : Conduct systematic reviews with inclusion/exclusion criteria (e.g., assay type, purity thresholds). Key steps:
- Meta-analysis : Pool data from independent studies, adjusting for variables (e.g., cell type, concentration range).
- Sensitivity analysis : Identify outliers due to methodological differences (e.g., acetylated vs. free base forms).
- Experimental replication : Reproduce key studies under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
